3,4-Diphenylfuran
Overview
Description
3,4-Diphenylfuran is an organic compound with the molecular formula C16H12O. It belongs to the class of heterocyclic compounds known as furans, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its structural features, which include two phenyl groups attached to the furan ring, making it a diphenyl derivative of furan.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylfuran can be synthesized through various methods. One common synthetic route involves the reaction of benzoin with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, often scaled up to accommodate larger quantities. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylfuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: this compound-2(5H)-one.
Reduction: 3,4-Diphenyltetrahydrofuran.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3,4-Diphenylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly as inhibitors for specific enzymes.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3,4-diphenylfuran and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, certain derivatives have been designed to inhibit cyclooxygenase-1 (COX-1) by binding to its active site, thereby preventing the enzyme from catalyzing the formation of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylfuran: Another diphenyl derivative of furan, differing in the position of the phenyl groups.
3,4-Diphenyl-2(5H)-furanone: A related compound with a carbonyl group at the 2-position.
Uniqueness
3,4-Diphenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3,4-diphenylfuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHIDPQVCTXIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399078 | |
Record name | 3,4-diphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954-54-1 | |
Record name | 3,4-diphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIPHENYLFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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